molecular formula C47H40ClN3O4S2 B6159586 IR 143 CAS No. 54849-65-9

IR 143

Cat. No.: B6159586
CAS No.: 54849-65-9
M. Wt: 810.4
InChI Key:
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Description

IR 143, also known as Indocyanine Green, is a cyanine dye used extensively in medical diagnostics and imaging. It is a water-soluble compound that absorbs light in the near-infrared region, making it particularly useful for various imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IR 143 typically involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethylindolenine in the presence of a suitable condensing agent such as phosphorus oxychloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the dye’s high purity and quality. Techniques such as recrystallization and chromatography are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

IR 143 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s electronic properties, affecting its absorption characteristics.

    Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced indocyanine derivatives.

Scientific Research Applications

IR 143 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer dye in various chemical reactions and processes.

    Biology: Employed in fluorescence imaging to study biological tissues and cells.

    Medicine: Widely used in medical diagnostics, particularly in imaging techniques such as angiography and liver function tests.

    Industry: Utilized in the development of imaging devices and sensors.

Mechanism of Action

The mechanism of action of IR 143 involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a contrast agent in imaging techniques. The dye binds to plasma proteins, enabling it to circulate through the bloodstream and highlight specific tissues or organs during imaging.

Comparison with Similar Compounds

Similar Compounds

    Indocyanine Green: Another cyanine dye with similar properties but different absorption characteristics.

    Fluorescein: A dye used in similar applications but absorbs light in the visible region.

    Rhodamine: Another fluorescent dye with different spectral properties.

Uniqueness

IR 143 is unique due to its strong absorption in the near-infrared region, making it particularly suitable for deep tissue imaging. Its high water solubility and low toxicity also contribute to its widespread use in medical and scientific applications.

Properties

CAS No.

54849-65-9

Molecular Formula

C47H40ClN3O4S2

Molecular Weight

810.4

Purity

0

Origin of Product

United States

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